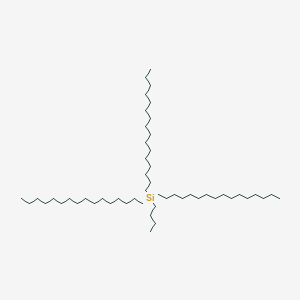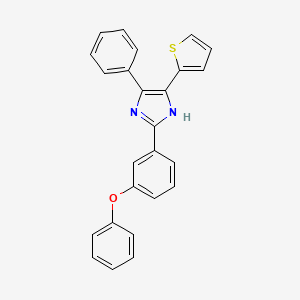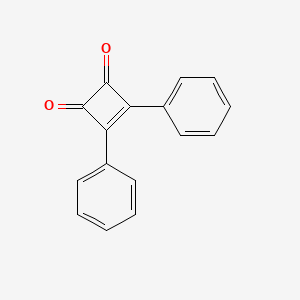
Diphenylcyclobutenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylcyclobutenedione is an organic compound characterized by a four-membered cyclobutene ring with two phenyl groups and two ketone functionalities. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylcyclobutenedione can be synthesized through various methods. One notable method involves the base-catalyzed reverse benzilic acid rearrangement of 3-hydroxy-1,2-diphenylcyclopropene-3-carboxylates . This reaction proceeds under mild conditions and yields this compound efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diphenylcyclobutenedione undergoes various chemical reactions, including:
Photochemical Reactions: The photolysis of this compound derivatives under nitrogen or in the presence of substrates like oxygen or isocyanide results in the formation of conjugated bisketene and ketene-ketenimine intermediates.
Cycloaddition Reactions: Using silver catalysts, this compound can undergo decarbonylative [3 + 2] cycloaddition with formamides to form γ-aminobutenolides.
Common Reagents and Conditions
Photochemical Reactions: Typically conducted under nitrogen or in the presence of substrates like oxygen or isocyanide.
Cycloaddition Reactions: Silver catalysts and formamides are commonly used, with reactions often conducted at elevated temperatures.
Major Products Formed
Photochemical Reactions: Diphenylmaleic anhydrides and iminocyclopentenones.
Cycloaddition Reactions: γ-Aminobutenolides.
Scientific Research Applications
Diphenylcyclobutenedione has several scientific research applications:
Biology and Medicine: While specific biological applications are less documented, its derivatives may have potential in medicinal chemistry due to their unique structural properties.
Mechanism of Action
The mechanism of action of diphenylcyclobutenedione primarily involves its reactivity under photochemical and catalytic conditions. For instance, in photochemical reactions, the compound forms intermediates like bisketene and ketene-ketenimine, which further react to form various products . The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the intermediates and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclobutenedione: Similar in structure but lacks the phenyl groups.
Diphenylcyclopropenone: Contains a three-membered ring with similar phenyl groups but different reactivity and applications.
Uniqueness
Diphenylcyclobutenedione is unique due to its four-membered ring structure with two ketone functionalities, which imparts distinct reactivity patterns compared to other similar compounds. Its ability to undergo photochemical and cycloaddition reactions makes it a valuable compound in organic synthesis.
Properties
CAS No. |
24234-76-2 |
|---|---|
Molecular Formula |
C16H10O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3,4-diphenylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C16H10O2/c17-15-13(11-7-3-1-4-8-11)14(16(15)18)12-9-5-2-6-10-12/h1-10H |
InChI Key |
WRLLWXGPZKAASP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



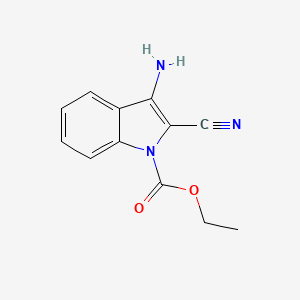
![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)
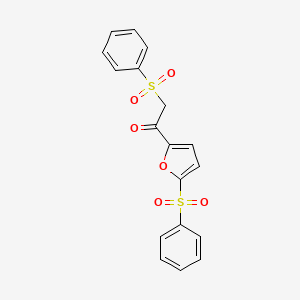


![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)

